

Chemical structure of 5-Chloro-2-fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-methoxyphenol
CAS No.: 1394953-79-7
Cat. No.: B3237819

[Get Quote](#)

Technical Profile: 5-Chloro-2-fluoro-4-methoxyphenol

Executive Summary

5-Chloro-2-fluoro-4-methoxyphenol (CAS: 1394953-79-7) is a highly specialized trisubstituted arene scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents and agrochemicals.^[1] Its structural uniqueness lies in the precise arrangement of three distinct functional groups—a halogen pair (fluorine and chlorine) and an electron-donating methoxy group—around a phenolic core. This configuration offers medicinal chemists a "privileged structure" for optimizing potency via the "Magic Chloro" effect while simultaneously modulating metabolic stability through fluorination.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and critical role in modern drug discovery.

Chemical Identity & Physicochemical Properties[2]

[3]

Property	Data
CAS Number	1394953-79-7
IUPAC Name	5-Chloro-2-fluoro-4-methoxyphenol
Molecular Formula	
Molecular Weight	176.57 g/mol
SMILES	<chem>COC1=C(Cl)C=C(O)C(F)=C1</chem>
Appearance	Off-white to pale yellow crystalline solid
Predicted pKa	~8.5 (Acidity enhanced by F/Cl vs. 4-methoxyphenol pKa 10.2)
Predicted LogP	~2.2 - 2.5
H-Bond Donors/Acceptors	1 Donor / 3 Acceptors

Structural Analysis & Electronic Logic

The utility of **5-Chloro-2-fluoro-4-methoxyphenol** stems from the synergistic electronic and steric effects of its substituents. Understanding these interactions is crucial for predicting reactivity and binding affinity.

Electronic "Push-Pull" Dynamics

- Phenolic OH (C1): Strong

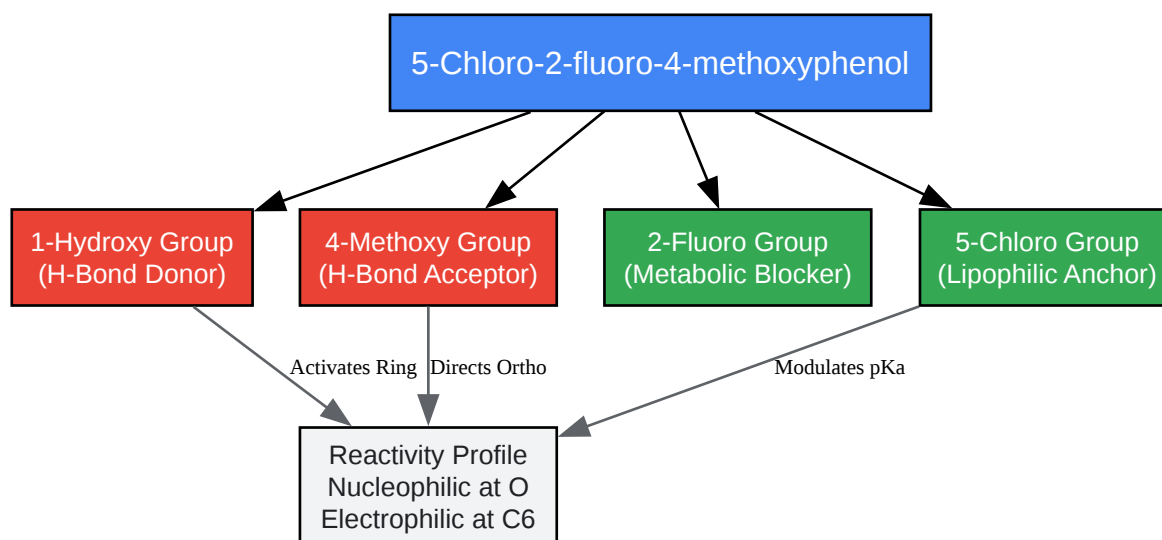
-donor, activates the ring, primarily directing electrophiles to the ortho position (C6) since para is blocked.
- Methoxy (C4): Strong

-donor, activates C3 and C5.
- Fluorine (C2): Strong

- withdrawer (inductive effect) but weak
- donor. It deactivates the ring slightly but directs ortho/para.
- Chlorine (C5): The "Magic Chloro" substituent. In this position, it fills hydrophobic pockets in protein targets (lipophilic contribution) and modulates the acidity of the phenolic proton, potentially strengthening H-bonding interactions with receptor residues (e.g., serine or threonine side chains).

Structural Connectivity Map

The following diagram illustrates the functional group interactions and their influence on the molecule's reactivity profile.



[Click to download full resolution via product page](#)

Figure 1: Functional group map illustrating the electronic contributions of substituents.

Synthetic Pathways & Experimental Protocols

The synthesis of **5-Chloro-2-fluoro-4-methoxyphenol** typically proceeds via the regioselective chlorination of the commercially available precursor, 2-Fluoro-4-methoxyphenol.

Reaction Logic: Regioselectivity

Direct chlorination of 2-fluoro-4-methoxyphenol faces a competition between C3, C5, and C6.

- C3: Sterically crowded (sandwiched between F and OMe). Unlikely.
- C6: Ortho to OH. Activated by OH.
- C5: Ortho to OMe and para to F. Activated by OMe. Experimental precedence in similar systems suggests that the C5 position is electronically favored for chlorination due to the strong directing power of the methoxy group combined with the para-directing influence of the fluorine atom, while C6 is somewhat deactivated by the inductive effect of the adjacent fluorine (though F is at C2, its inductive pull is felt).

Protocol: Electrophilic Chlorination using NCS

Objective: Synthesize **5-Chloro-2-fluoro-4-methoxyphenol** from 2-Fluoro-4-methoxyphenol.

Reagents:

- Starting Material: 2-Fluoro-4-methoxyphenol (1.0 eq)
- Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
- Solvent: Acetonitrile (MeCN) or DMF
- Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methoxyphenol (1.42 g, 10 mmol) in Acetonitrile (20 mL).
- Addition: Cool the solution to 0°C in an ice bath. Add NCS (1.40 g, 10.5 mmol) portion-wise over 15 minutes to avoid exotherms.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The product typically appears as a less polar spot compared to the starting material.
- Quenching: Once conversion is complete (>95%), dilute the reaction mixture with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

- Work-up: Wash the combined organic layers with brine (50 mL), dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: The crude residue is purified via flash column chromatography on silica gel.
 - Gradient: 0%
20% Ethyl Acetate in Hexanes.
 - Yield: Expected yield is 75–85%.

Synthesis Flowchart



[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow for the chlorination of 2-fluoro-4-methoxyphenol.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized compound, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (NMR)[4][5]

- ¹H NMR (400 MHz,
):
 - ~3.85 ppm (3H, s): Methoxy group (
).
 - ~5.20 ppm (1H, br s): Phenolic OH (exchangeable with
).

- ~6.70 ppm (1H, d, Hz): Proton at C3. It appears as a doublet due to coupling with the adjacent Fluorine at C2.
- ~6.95 ppm (1H, d, Hz): Proton at C6. It appears as a doublet (long-range coupling) with Fluorine at C2.
- Note: The absence of a large ortho-coupling (Hz) between aromatic protons confirms the para arrangement of the protons (C3 and C6 are para to each other), verifying the 1,2,4,5-substitution pattern.

Mass Spectrometry (MS)

- Method: GC-MS or LC-MS (ESI-).
- Molecular Ion:
176 (M) and 178 (M+2) in a 3:1 ratio, characteristic of a mono-chlorinated species.
- Fragmentation: Loss of methyl radical () to form a quinoid species is common for anisole derivatives.

Applications in Drug Development[2][5][6]

5-Chloro-2-fluoro-4-methoxyphenol serves as a high-value scaffold in Medicinal Chemistry. Its specific substitution pattern addresses common challenges in lead optimization:

- Metabolic Stability: The fluorine atom at C2 blocks metabolic oxidation at a typically vulnerable site, extending the half-life () of the drug candidate.
- Lipophilicity Modulation: The C5-Chloro substituent increases , enhancing membrane permeability. Additionally, the chlorine atom can fill hydrophobic pockets in enzyme active sites (e.g., Kinase hinge regions).

- Bioisosterism: The methoxy group can act as a hydrogen bond acceptor. In some contexts, the entire 2-fluoro-4-methoxyphenol motif mimics natural substrates but with altered electronic properties.

Key Use Cases:

- Kinase Inhibitors: Used as a coupling partner (via the phenol OH) to attach to heterocycles (e.g., pyrimidines, quinolines) targeting MAPK or EGFR pathways.
- Agrochemicals: Precursor for halogenated phenoxy herbicides.

References

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22482821, 5-Chloro-2-fluorophenol. (Analogous structure data). Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- To cite this document: BenchChem. [Chemical structure of 5-Chloro-2-fluoro-4-methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3237819/docs#chemical-structure-of-5-chloro-2-fluoro-4-methoxyphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)